1,2,4,8,9-Pentachlorodibenzofuran

Description

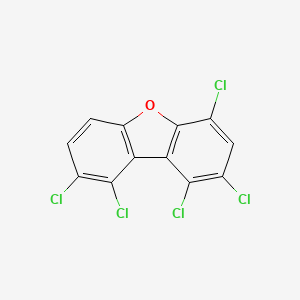

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,8,9-pentachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-4-1-2-7-8(10(4)16)9-11(17)5(14)3-6(15)12(9)18-7/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPAPWGNAGTCCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=C2C(=C(C=C3Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220938 | |

| Record name | 1,2,4,8,9-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70648-23-6 | |

| Record name | 1,2,4,8,9-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,8,9-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,8,9-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4T68ZS33M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Environmental Release Dynamics of Pentachlorodibenzofurans

Anthropogenic Formation Mechanisms

The primary sources of 1,2,4,8,9-Pentachlorodibenzofuran are anthropogenic, arising from a range of industrial activities where the right chemical precursors and thermal conditions align.

By-product Generation in Industrial Processes

The unintentional synthesis of PCDFs is a known issue in several key industries. These compounds can be formed whenever organic compounds, chlorine, and a catalyst are present at elevated temperatures.

Incineration processes, particularly of municipal and industrial waste, are a major source of PCDF emissions. wikipedia.orgunl.ptnih.gov While specific data for the 1,2,4,8,9-isomer is scarce, the general mechanism involves the breakdown and recombination of molecules at high temperatures. In the post-combustion zone of incinerators, where temperatures are still high, precursor compounds can react to form PCDFs. scispace.com The presence of chlorine, whether from chlorinated plastics like PVC or from inorganic chlorides, is a critical factor in their formation. wikipedia.orgnih.gov Fly ash, the particulate matter carried in the flue gas, can act as a catalytic surface for these reactions. scispace.com The congener profiles of PCDFs from incinerators can be complex, with the formation of various isomers, including pentachlorodibenzofurans. nih.gov

Table 1: General Theories of Dioxin and Furan (B31954) Formation in Incineration

| Formation Theory | Description |

| Feedstock Contamination | PCDD/PCDFs already present in the waste material are released. |

| Precursor Formation | Simpler aromatic compounds in the waste act as building blocks for dioxin and furan molecules. unl.pt |

| De Novo Synthesis | Formation from the basic elements of carbon, hydrogen, oxygen, and chlorine on fly ash particles. unl.ptresearchgate.net |

Metallurgical processes, including steelmaking, that involve high temperatures and the presence of chlorine sources can also contribute to the formation of PCDFs. Sinter plants in the iron and steel industry, for example, have been identified as sources of dioxin and furan emissions. The complex mix of materials and high-temperature conditions can facilitate the necessary chemical reactions for PCDF synthesis.

Pyrosynthesis and Thermochemical Transformations

Pyrosynthesis, the chemical synthesis of compounds through heat, is a fundamental mechanism for PCDF formation. wikipedia.org This process can occur during the incineration of materials containing chlorine, such as PVC and other organochlorides, at temperatures below 1200°C. wikipedia.org The thermal decomposition of larger molecules creates reactive intermediates that can then combine to form the stable dibenzofuran (B1670420) ring structure, which subsequently becomes chlorinated. The specific patterns of chlorination, leading to isomers like this compound, are dependent on the precise conditions of the reaction, including temperature, residence time, and the presence of catalysts.

Congener-Specific Formation Profiles and Isomeric Fingerprinting

The analysis of congener-specific formation profiles and isomeric fingerprinting is a critical tool for identifying the sources of PCDF contamination in the environment. Different formation processes result in unique ratios of various PCDF congeners, creating a "fingerprint" that can be traced back to the origin of the emission.

Characterization of this compound in Source-Related Emissions

Detailed congener-specific profiles for PCDFs have been established for a variety of industrial and combustion sources. These profiles typically focus on the most toxic and abundant isomers, particularly those with chlorine substitution in the 2,3,7, and 8 positions.

Data specifically characterizing the presence and relative abundance of this compound in emissions from various sources are extremely limited. While this congener may be present in the complex mixtures of PCDFs released from industrial processes, its contribution is often not individually quantified or reported in publicly available research. The focus on more toxicologically significant congeners has left a knowledge gap regarding the formation and release of less-studied isomers like this compound.

The following table provides a general overview of PCDF congener groups and their typical emission sources, but it is important to note the absence of specific data for this compound.

| PCDF Congener Group | Typical Emission Sources | Presence of 1,2,4,8,9-PeCDF Data |

| Tetrachlorodibenzofurans (TCDFs) | Municipal waste incineration, metal production, chemical manufacturing | Not specified |

| Pentachlorodibenzofurans (PeCDFs) | Municipal waste incineration, metal production, chemical manufacturing | Data for other isomers, but not 1,2,4,8,9-PeCDF |

| Hexachlorodibenzofurans (HxCDFs) | Municipal waste incineration, metal production, chemical manufacturing | Not specified |

| Heptachlorodibenzofurans (HpCDFs) | Municipal waste incineration, metal production, chemical manufacturing | Not specified |

| Octachlorodibenzofuran (OCDF) | Municipal waste incineration, metal production, chemical manufacturing | Not specified |

This table is for illustrative purposes to show the typical scope of congener profile analysis; specific quantitative data for this compound is not available in the reviewed literature.

Environmental Fate and Transport of Pentachlorodibenzofurans

Environmental Persistence and Degradation Pathways

1,2,4,8,9-Pentachlorodibenzofuran, like other PCDFs, is known for its resistance to degradation in the environment. ontosight.ai This persistence is a key factor in its ability to accumulate in the food chain and be transported over long distances. ontosight.ai The degradation of this compound occurs through several mechanisms, albeit generally at slow rates.

Photolytic Degradation Mechanisms

Photolytic degradation, or the breakdown of chemical compounds by light, is a potential pathway for the transformation of pentachlorodibenzofurans in the environment. Studies on related PCDF isomers have shown that they can undergo aqueous photolysis. ias.ac.in The process involves the absorption of light energy, which can lead to the breaking of chemical bonds. ias.ac.in For instance, research on 2,3,4,7,8-pentachlorodibenzofuran (B44125) demonstrated that while direct photolysis in distilled water is slow, the presence of naturally occurring sensitizers in lake water can significantly accelerate the degradation rate by over 200-fold. ias.ac.in This indirect photolysis is often facilitated by dissolved humic materials. ias.ac.in The degradation products can include lower chlorinated dibenzofurans, which may undergo further photolytic breakdown, and more polar compounds. ias.ac.innih.gov

The effectiveness of photolytic degradation is influenced by factors such as the wavelength of light and the presence of other substances in the environment. The energy in sunlight is sufficient to break the carbon-chlorine bonds typical in these molecules. ias.ac.in

Biodegradation Processes in Environmental Compartments (Soil, Water, Sediment)

Biodegradation of PCDFs, including pentachlorodibenzofurans, is generally a slow process. ethz.ch However, certain microorganisms have demonstrated the ability to degrade these persistent compounds. ethz.ch For example, some bacteria can initiate the breakdown of dibenzofuran (B1670420), the parent compound of PCDFs, through the action of dioxygenase enzymes. ethz.ch This initial step is often a critical, rate-limiting part of the degradation pathway. ethz.ch

In soil and sediment, the conditions can influence the type of biodegradation that occurs. Under aerobic conditions, the breakdown process can be slow. nih.gov However, in anaerobic environments, reductive dechlorination, where chlorine atoms are removed from the molecule, may occur at a slow rate. nih.gov The presence of other organic compounds can sometimes enhance the biodegradation of PCDFs by supporting the growth of microbial populations capable of co-metabolizing these pollutants. nih.gov For instance, studies on 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a related compound, have shown that specific fungal strains can degrade it, suggesting potential pathways for the breakdown of other chlorinated dioxins and furans. nih.gov

Influence of Chlorination Pattern on Persistence

The number and position of chlorine atoms on the dibenzofuran molecule significantly affect its persistence and toxicity. The specific arrangement of chlorine atoms in this compound influences its chemical stability and resistance to degradation. Generally, higher levels of chlorination are associated with increased persistence. The pattern of chlorination also impacts the compound's susceptibility to photolytic and biological degradation. For example, the positions of the chlorine atoms can affect the molecule's ability to absorb light and can influence where microbial enzymes can attack the structure. core.ac.uk

Long-Range Environmental Transport Potential

The physical and chemical properties of this compound contribute to its potential for long-range environmental transport, allowing it to be found in remote areas far from its emission sources. researchgate.net

Atmospheric Transport and Deposition

PCDFs are semi-volatile compounds, meaning they can exist in the atmosphere in both the gas phase and adsorbed to particulate matter. semanticscholar.orgosti.gov This characteristic is a key driver of their long-range atmospheric transport. researchgate.netosti.gov The distribution between the gas and particle phases is influenced by factors such as temperature and the specific properties of the PCDF congener. aaqr.org

Once in the atmosphere, these compounds can be transported over vast distances by wind currents. researchgate.net They are eventually removed from the atmosphere through dry and wet deposition. semanticscholar.orgaaqr.org Dry deposition involves the settling of particles, while wet deposition occurs when the compounds are washed out by rain or snow. semanticscholar.org Studies have shown that a significant portion of PCDD/Fs in the atmosphere are bound to particles, and this particulate fraction is a major contributor to their deposition. aaqr.org

Transport in Aquatic and Sediment Systems

Due to their low water solubility and high hydrophobicity, pentachlorodibenzofurans have a strong tendency to adsorb to organic matter in soil and sediment when released into aquatic environments. ias.ac.in This property limits their mobility in the dissolved phase in water. However, they can be transported over long distances within aquatic systems through the movement of suspended sediments.

Contaminated sediments can act as long-term reservoirs of these compounds, which can then be resuspended and transported to other locations. Over time, these compounds can accumulate in the sediments of lakes, rivers, and oceans, leading to the contamination of aquatic food webs. nih.gov

Interactive Data Table: Properties Influencing Environmental Fate

| Property | Value for a Representative Pentachlorodibenzofuran | Significance for Environmental Fate |

| Vapor Pressure | 2.63 x 10⁻⁹ mm Hg at 25°C (for 2,3,4,7,8-PeCDF) nih.gov | Low volatility suggests a tendency to be associated with particles in the atmosphere. |

| Henry's Law Constant | 5.0 x 10⁻⁶ atm-cu m/mole (estimated for 2,3,4,7,8-PeCDF) nih.gov | Indicates potential for volatilization from moist soil and water surfaces. |

| Octanol-Water Partition Coefficient (Koc) | 140,000 (estimated for 2,3,4,7,8-PeCDF) nih.gov | High value indicates strong adsorption to soil and sediment, leading to low mobility in water. |

Inter-Compartmental Exchange and Partitioning in Ecosystems

The movement and distribution of this compound among different environmental media are complex processes driven by partitioning coefficients. These coefficients, which are fundamental to environmental fate modeling, quantify the equilibrium distribution of a chemical between two phases. For persistent organic pollutants (POPs) like pentachlorodibenzofurans, the most critical partitioning coefficients are the octanol-water partition coefficient (Kow), the organic carbon-water (B12546825) partition coefficient (Koc), and the Henry's Law constant (H or Kaw).

While specific experimental data for the 1,2,4,8,9-isomer are scarce, its environmental partitioning behavior can be understood through predicted values and by examining data from closely related, well-studied isomers such as 2,3,4,7,8-pentachlorodibenzofuran.

Physicochemical Properties and Partitioning Coefficients

The following table presents key physicochemical properties for this compound and, for comparative purposes, the well-studied isomer 2,3,4,7,8-pentachlorodibenzofuran.

| Property | This compound | 2,3,4,7,8-Pentachlorodibenzofuran |

| Molecular Formula | C₁₂H₃Cl₅O | C₁₂H₃Cl₅O |

| Molecular Weight ( g/mol ) | 340.41 | 340.41 |

| Predicted XlogP | 6.5 uni.lu | - |

| Log Kow (Octanol-Water Partition Coefficient) | - | 6.92 nih.gov |

| Estimated Koc (Organic Carbon-Water Partition Coefficient) (L/kg) | - | 140,000 nih.gov |

| Estimated Henry's Law Constant (atm·m³/mol) | - | 5.0 x 10⁻⁶ nih.gov |

| Water Solubility (mg/L at 23°C) | - | 0.000235 nih.gov |

| Vapor Pressure (mm Hg at 25°C) | - | 2.63 x 10⁻⁹ nih.gov |

Partitioning Between Environmental Compartments:

Soil and Sediment: The high lipophilicity of pentachlorodibenzofurans, indicated by a high octanol-water partition coefficient (Kow), signifies a strong tendency to adsorb to organic matter in soil and sediment. The organic carbon-water partition coefficient (Koc) further quantifies this behavior. For instance, the estimated Koc for 2,3,4,7,8-pentachlorodibenzofuran is 140,000 L/kg, indicating it is largely immobile in soil and will strongly partition to sediments in aquatic systems. nih.gov This strong adsorption reduces its availability in the water column and limits its potential for leaching into groundwater.

Water: The very low water solubility of these compounds means their concentrations in the dissolved phase of aquatic systems are typically low. nih.gov They are more likely to be found adsorbed to suspended particulate matter.

Air: The Henry's Law constant provides insight into the partitioning between air and water. The estimated Henry's Law constant for 2,3,4,7,8-pentachlorodibenzofuran suggests a potential for volatilization from water surfaces. nih.gov However, the strong adsorption to sediment and suspended particles can significantly reduce the rate of volatilization. Once in the atmosphere, these semi-volatile compounds can exist in both the vapor phase and adsorbed to airborne particulate matter, facilitating long-range atmospheric transport.

Detailed Research Findings on Partitioning Behavior

Research on the environmental distribution of PCDFs has consistently shown their tendency to accumulate in solid environmental matrices and biological tissues. Studies on related isomers provide valuable insights into the expected behavior of this compound.

The partitioning behavior of hydrophobic organic compounds like pentachlorodibenzofurans is a critical factor in their bioaccumulation potential. nih.gov The high log Kow values indicate that these compounds will preferentially partition into the lipid-rich tissues of organisms from the surrounding environment, leading to their concentration up the food chain.

The following table summarizes the key partitioning tendencies for pentachlorodibenzofurans based on their physicochemical properties.

| Partitioning Equilibrium | Driving Physicochemical Property | Implication for this compound |

| Soil/Sediment ↔ Water | High Koc | Strong adsorption to soil and sediment, leading to accumulation in these compartments. |

| Air ↔ Water | Henry's Law Constant (Kaw) | Potential for volatilization from water, but attenuated by strong sorption to solids. Facilitates atmospheric transport. |

| Biota ↔ Water | High Kow | High potential for bioaccumulation in aquatic and terrestrial organisms. |

Bioaccumulation and Trophic Transfer of Pentachlorodibenzofurans

Bioaccumulation Potential in Aquatic and Terrestrial Biota

1,2,4,8,9-PeCDF, like other polychlorinated dibenzofurans (PCDFs), is known for its persistence in the environment and its potential to bioaccumulate. oup.com These compounds are lipophilic, meaning they have a high affinity for fats and lipids, which facilitates their storage in the fatty tissues of organisms. epa.gov The bioaccumulation process is a function of the bioavailability of the contaminant in conjunction with the species-specific rates of uptake and elimination. epa.gov

Several key factors govern the extent to which 1,2,4,8,9-PeCDF bioaccumulates in organisms:

Physicochemical Properties: The high lipophilicity and low water solubility of 1,2,4,8,9-PeCDF are primary drivers of its bioaccumulation potential. api.org Chemicals with high octanol-water partition coefficients (Kow) tend to accumulate in fatty tissues. epa.govapi.org

Environmental Conditions: The characteristics of the exposure media, such as sediment and water, play a role. For instance, the organic carbon content of sediment can affect the bioavailability of the compound to bottom-dwelling organisms.

Organism-Specific Characteristics: Biological factors such as an organism's lipid content, size, growth rate, sex, diet, and metabolic capabilities significantly influence accumulation. epa.gov Species with a higher lipid content will generally exhibit higher concentrations of lipophilic compounds like 1,2,4,8,9-PeCDF. semanticscholar.org The ability of an organism to metabolize and eliminate the compound also plays a crucial role in determining the net bioaccumulation. api.org

Exposure Routes: Aquatic organisms can accumulate 1,2,4,8,9-PeCDF through direct uptake from contaminated water, sediment, and, importantly, through their diet. epa.govbiorxiv.org For many fish, dietary uptake is the more significant pathway compared to absorption from water. api.org

The bioaccumulation of PCDFs is not uniform across all congeners. The specific arrangement of chlorine atoms on the dibenzofuran (B1670420) structure influences the molecule's properties and, consequently, its bioaccumulation behavior. Research on various PCDF congeners has revealed that those with 2,3,7,8-chlorine substitution patterns are often selectively accumulated at higher trophic levels. epa.gov While specific data for 1,2,4,8,9-PeCDF is limited in some contexts, studies on related compounds indicate that the degree of chlorination and substitution pattern are critical determinants of bioaccumulation. oup.com

Biomagnification within Food Webs

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. youtube.com Persistent and bioaccumulative substances like 1,2,4,8,9-PeCDF are particularly prone to this phenomenon.

In aquatic environments, 1,2,4,8,9-PeCDF can be transferred from lower trophic level organisms, such as invertebrates, to fish that prey upon them. biorxiv.org The contaminant accumulates in the tissues of the prey and is then transferred to the predator upon consumption. biorxiv.org This process can lead to significantly higher concentrations of the compound in predatory fish compared to their food sources. researchgate.net Studies on similar compounds have shown that biomagnification is a significant process in aquatic food webs. vliz.be

Table 1: Factors Influencing Trophic Transfer in Aquatic Systems

| Factor | Description |

| Trophic Level | Higher trophic levels generally exhibit higher contaminant concentrations due to the consumption of contaminated prey. vliz.be |

| Dietary Composition | The specific prey items consumed by a predator will determine the initial level of contaminant exposure. api.org |

| Metabolic Capacity | The ability of a fish to metabolize and excrete the contaminant can reduce the extent of biomagnification. api.org |

| Lipid Content | Higher lipid content in fish can lead to greater storage of lipophilic contaminants. researchgate.net |

Similar to aquatic systems, 1,2,4,8,9-PeCDF can also biomagnify in terrestrial food webs. The transfer can occur from soil and plants to herbivores, and then to successive levels of carnivores. Air-breathing animals, including birds and mammals, can exhibit high degrees of biomagnification for certain persistent organic pollutants due to their lower rates of respiratory elimination compared to aquatic organisms. researchgate.net

Biotransformation and Metabolism of Pentachlorodibenzofurans in Organisms

The ability of an organism to metabolize, or biotransform, a chemical is a critical factor in determining its bioaccumulation potential and toxicity. mdpi.com The metabolism of PCDFs generally involves enzymes such as cytochrome P450s. nih.gov

The biotransformation of PCDFs can lead to the formation of metabolites that may be more or less toxic than the parent compound. The primary goal of metabolism is often to make the compound more water-soluble, facilitating its excretion from the body. mdpi.com However, the specific metabolic pathways and the efficiency of biotransformation can vary significantly among different species. mdpi.com

For some PCDFs, metabolism can be a slow process, contributing to their persistence in the organism. semanticscholar.org Research on the bacterium Sphingomonas wittichii has shown that it can aerobically break down some PCDF congeners, but the degradability is highly dependent on the chlorine substitution pattern. researchgate.net For instance, the study demonstrated the catabolism of 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin, while the less-chlorinated 1,2,3,7,8-pentachlorodibenzo-p-dioxin (B131709) was not transformed by the same bacterial strain, highlighting the specificity of these metabolic processes. researchgate.net

Enzymatic Pathways and Metabolic Efficiency

The biotransformation of 1,2,4,8,9-Pentachlorodibenzofuran, like other polychlorinated dibenzofurans (PCDFs), is primarily mediated by enzymatic systems within organisms. The metabolic fate of these compounds is a critical determinant of their bioaccumulation potential.

The initial and rate-limiting step in the metabolism of many PCDFs involves the cytochrome P450 (CYP) monooxygenase system. mdpi.comdroracle.ai Halogenated dibenzofurans are known to bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. ontosight.ait3db.ca This binding event initiates a cascade that leads to the increased expression of several genes, including those for CYP1A1 and CYP1B1 enzymes. t3db.ca These enzymes catalyze the introduction of an oxygen atom into the PCDF structure, typically forming an epoxide, which is then further metabolized to more water-soluble compounds that can be excreted. droracle.ainih.gov

The efficiency of this metabolic process varies significantly among different PCDF congeners, depending on the number and position of chlorine atoms. For instance, studies on other pentachlorodibenzofuran isomers have shown varying rates of metabolic transformation. nih.gov While specific quantitative data on the metabolic efficiency of 1,2,4,8,9-PeCDF is limited, it is understood that congeners with fewer chlorine atoms and those with adjacent unsubstituted carbon atoms are generally more susceptible to metabolic breakdown. The metabolism of PCDFs is essential for their elimination; without it, they would be more readily stored in fatty tissues, leading to higher bioaccumulation. nih.gov

Research on the bioaccumulation of PCDD/Fs in chickens has shown a relative increase in the contribution of lower-chlorinated congeners in eggs compared to the source material in the soil. researchgate.net This suggests that the metabolic processes in the chickens may be more efficient at breaking down certain higher-chlorinated congeners, or that there is differential absorption and deposition of the various congeners.

Implications for Bioaccumulation Predictions

The metabolic efficiency of an organism for a specific PCDF congener has profound implications for predicting its bioaccumulation. Traditional bioaccumulation models often relied heavily on a compound's lipophilicity, as indicated by its octanol-water partition coefficient (Kow). However, for compounds that can be metabolized, these models can significantly overestimate bioaccumulation. nih.govufz.de

Modern bioaccumulation prediction frameworks increasingly incorporate biotransformation rates to provide more accurate estimates. nih.govacs.org The inclusion of a metabolic rate constant (kM) in bioaccumulation models can account for the elimination of a chemical due to enzymatic breakdown. The general principle is that a higher metabolic efficiency leads to a lower bioaccumulation factor (BAF) or bioconcentration factor (BCF).

For PCDFs, predicting bioaccumulation is complex due to the variability in metabolic rates among different congeners and species. The development of in vitro methods to determine the metabolic rates of specific congeners, which can then be extrapolated to whole-body biotransformation rates (in vivo-in vitro extrapolation or IVIVE), is a promising approach to refine bioaccumulation assessments. nih.govufz.de These models help to better understand and predict the environmental risk of compounds like 1,2,4,8,9-PeCDF by considering the crucial role of metabolism in their environmental fate.

Interactive Data Table: Factors Influencing Bioaccumulation Prediction

| Factor | Description | Implication for 1,2,4,8,9-PeCDF |

| Lipophilicity (Kow) | The tendency of a chemical to partition into lipids (fats) rather than water. High Kow values are traditionally associated with high bioaccumulation potential. | As a highly chlorinated compound, 1,2,4,8,9-PeCDF is expected to have a high Kow, suggesting a tendency to accumulate in fatty tissues. |

| Metabolic Transformation | The enzymatic conversion of the compound into more water-soluble metabolites, facilitating excretion. | The metabolism of 1,2,4,8,9-PeCDF, primarily by CYP enzymes, will reduce its bioaccumulation potential compared to predictions based solely on Kow. mdpi.comdroracle.ai |

| Metabolic Efficiency | The rate at which an organism can metabolize the compound. This can vary between species and with the specific PCDF congener. | Higher metabolic efficiency in an organism will lead to lower bioaccumulation of 1,2,4,8,9-PeCDF. The specific efficiency for this congener is an area of ongoing research. |

| Aryl Hydrocarbon Receptor (AhR) Binding | The affinity of the compound for the AhR, which induces the production of metabolic enzymes like CYP1A1. ontosight.ait3db.ca | Strong binding of 1,2,4,8,9-PeCDF to the AhR would suggest a potential for induced metabolism, which could either decrease its own concentration or affect the metabolism of other compounds. |

Mechanistic Toxicological Research on 1,2,4,8,9 Pentachlorodibenzofuran and Congeners

Aryl Hydrocarbon Receptor (AhR) Binding and Activation

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of a class of environmental contaminants, including polychlorinated dibenzofurans (PCDFs). mdpi.comresearchgate.net The binding of a ligand to the AhR is the initial step that triggers a cascade of molecular events leading to changes in gene expression and subsequent toxic responses. nih.govnih.gov

Molecular Interactions and Ligand-Receptor Binding Affinity

The interaction between 1,2,4,8,9-pentachlorodibenzofuran (1,2,4,8,9-PeCDF) and the AhR is a critical determinant of its toxic potential. While specific binding affinity data for the 1,2,4,8,9-isomer is not as extensively documented as for other congeners, the principles of ligand-receptor interactions for PCDFs are well-established. The binding affinity is influenced by the degree and pattern of chlorine substitution on the dibenzofuran (B1670420) backbone.

Studies on various PCDF congeners have shown that they exhibit saturable binding to the AhR protein. nih.gov The strength of this binding, often expressed as the dissociation constant (Kd), varies among different isomers. For instance, the rank order of binding affinities for some radiolabeled PCDFs and 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) is TCDD > 2,3,7,8-TCDF > 1,2,3,6,7,8-HCDF > 1,2,3,7,8-PeCDF. nih.gov This demonstrates that even within the same class of compounds, structural differences significantly impact receptor affinity. The binding process for these compounds typically does not involve cooperativity. nih.gov

AhR-Mediated Signaling Pathways

Upon binding of a ligand like a pentachlorodibenzofuran, the AhR undergoes a conformational change and translocates from the cytoplasm into the nucleus. nih.govmdpi.com In its inactive state, the AhR is part of a cytosolic complex with several chaperone proteins, including heat shock protein 90 (Hsp90) and X-associated protein 2 (XAP2). mdpi.comsemanticscholar.org

Once in the nucleus, the activated AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). nih.govsemanticscholar.org This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin-responsive elements (DREs) located in the promoter regions of target genes. mdpi.commdpi.comnih.gov The consensus sequence for XREs is 5′-TNGCGTG-3′. mdpi.com

The binding of the AhR/ARNT complex to XREs initiates the transcription of a battery of genes, most notably those encoding for drug-metabolizing enzymes. researchgate.net These include Phase I enzymes like cytochrome P450 1A1 (CYP1A1) and CYP1B1, and Phase II enzymes such as UGT1A1 and UGT1A6. mdpi.com The induction of these genes is a hallmark of AhR activation. researchgate.net

The signaling pathway also involves a negative feedback loop. The AhR repressor (AHRR) protein, which is also induced by AhR activation, competes with ARNT for binding to the AhR, thereby inhibiting the signaling cascade. nih.govmdpi.com

Beyond this canonical pathway, the AhR can also interact with other signaling pathways, such as the Wnt/β-catenin and NF-κB pathways, highlighting the complexity of its biological functions. nih.govencyclopedia.pub

Structure-Activity Relationships (SAR) and Structure-Toxicity Relationships (STR) for Pentachlorodibenzofurans

The biological activity and toxicity of pentachlorodibenzofurans are intricately linked to their molecular structure. The number and position of chlorine atoms on the dibenzofuran rings are critical determinants of their ability to interact with the AhR and elicit toxic responses.

Influence of Chlorination Positions and Molecular Configuration on AhR Activity

The position of chlorine atoms significantly influences the binding affinity of PCDFs to the AhR. For a PCDF to be a potent AhR agonist, it generally needs to have chlorine atoms at positions 2, 3, 7, and 8. These lateral positions are thought to be crucial for high-affinity binding to the receptor. The presence of chlorine atoms in these positions contributes to the planarity of the molecule, which is a key requirement for fitting into the ligand-binding pocket of the AhR.

Comparative Biological Potencies of Pentachlorodibenzofuran Isomers (e.g., 1,2,4,8,9-PeCDF vs. 2,3,4,7,8-PeCDF)

Different isomers of pentachlorodibenzofuran exhibit varying biological potencies. The most toxic PCDF isomer is 2,3,4,7,8-pentachlorodibenzofuran (B44125) (2,3,4,7,8-PeCDF), which has been assigned a Toxic Equivalency Factor (TEF) of 0.3 by the World Health Organization (WHO). TEFs are used to express the toxicity of dioxin-like compounds relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which has a TEF of 1.0.

In contrast, 1,2,4,8,9-PeCDF is considered to have a much lower toxic potential. While a specific WHO-TEF value is not assigned to 1,2,4,8,9-PeCDF, its lack of chlorination at the critical 2, 3, and 7 positions suggests a significantly lower affinity for the AhR and consequently, lower toxicity compared to the 2,3,4,7,8-isomer.

Studies comparing the effects of different PCDF isomers have consistently shown that those with 2,3,7,8-lateral substitution are the most potent in inducing AhR-mediated responses. For example, research has demonstrated that 2,3,7,8-TCDF and 2,3,4,7,8-PeCDF are effective inducers of their own metabolism, a process mediated by the AhR. nih.gov

The table below summarizes the WHO-TEF values for selected PCDFs, highlighting the impact of chlorination patterns on toxic potency.

| Compound | WHO-TEF (2005) |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran (B131792) (PeCDF) | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 |

Computational Toxicology and Molecular Modeling

Computational toxicology and molecular modeling are increasingly valuable tools for understanding the interactions between PCDFs and the AhR, and for predicting their potential toxicity. These methods allow researchers to investigate the structural features that govern binding affinity and to model the behavior of these compounds at the molecular level.

By using computational approaches, it is possible to calculate various molecular descriptors for compounds like 1,2,4,8,9-PeCDF, such as its predicted collision cross-section (CCS) values for different adducts. uni.lu These descriptors can provide insights into the molecule's physical and chemical properties.

Molecular modeling techniques, such as docking simulations, can be used to predict how PCDF isomers bind to the AhR. These models can help to explain the observed structure-activity relationships by visualizing the interactions between the ligand and the amino acid residues in the receptor's binding pocket. For example, modeling can illustrate why the planar structure and specific chlorination pattern of 2,3,4,7,8-PeCDF result in a higher binding affinity compared to non-planar or differently substituted isomers.

These computational methods are essential for prioritizing compounds for further toxicological testing and for developing predictive models for the toxicity of untested or newly identified PCDFs.

Advanced Analytical Methodologies for 1,2,4,8,9 Pentachlorodibenzofuran Isomer Specific Analysis

Comprehensive Sample Preparation and Extraction Techniques

The initial and one of the most critical stages in the analysis of 1,2,4,8,9-Pentachlorodibenzofuran is the preparation and extraction of the sample. This process is designed to isolate the target analyte from the sample matrix and remove interfering substances that could compromise the accuracy of the analysis.

The approach to sample preparation varies significantly depending on the nature of the sample matrix.

Biological Matrices: For biological samples such as animal tissues (e.g., liver, muscle, eggs) and human fluids (e.g., plasma), the high lipid content is a primary challenge. publications.gc.ca A common procedure involves extraction with a solvent mixture like dichloromethane/hexane. Following this, gel permeation chromatography (GPC) is employed to separate the lipids and other long-chain hydrocarbons from the fraction containing organochlorine compounds. publications.gc.ca Further cleanup steps are often necessary to isolate the PCDDs/PCDFs. These can include chromatography on alumina (B75360) and a carbon/glass-fibre column. publications.gc.ca For instance, a method for analyzing PCDDs/PCDFs in various animal tissues has been developed with detection limits typically in the range of 0.1 to 0.2 ng/kg on a wet weight basis. publications.gc.ca

Environmental Matrices: Environmental samples encompass a wide range of materials, including water, soil, sediment, sludge, and fly ash. epa.govwell-labs.comepa.gov The extraction techniques for these matrices are tailored to their physical and chemical properties.

Water: For aqueous samples, liquid-liquid extraction is a common method. shimadzu.co.kr U.S. EPA Method 1613, a widely recognized protocol, outlines the determination of tetra- through octa-chlorinated dioxins and furans in water and other matrices. epa.govwell-labs.com This method involves extracting the sample and then concentrating the extract.

Soil, Sediment, and Sludge: These solid matrices are often extracted using methods like Soxhlet extraction. epa.gov EPA Method 8280B provides guidance for the analysis of PCDDs and PCDFs in soil, fly ash, and chemical waste samples. epa.gov The procedure involves spiking the sample with internal standards and then extracting it based on its specific matrix. epa.gov For example, fly ash samples may be mixed with sand in a pre-extracted thimble and extracted with toluene (B28343) for an extended period. epa.gov

Fly Ash: A specific procedure for fly ash involves filtering the sample, washing it with water, and then mixing it with sand for Soxhlet-Dean-Stark (SDS) extraction with toluene. epa.gov

After the initial extraction, a series of cleanup steps are essential to remove co-extracted interfering compounds. These cleanups can involve back-extraction with acids and/or bases, as well as various forms of column chromatography, including alumina, silica (B1680970) gel, Florisil, and activated carbon. well-labs.com

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS)

HRGC-HRMS is the benchmark technique for the isomer-specific analysis of PCDDs and PCDFs, including this compound. publications.gc.caazurewebsites.net This powerful combination allows for the separation of closely related isomers and their sensitive and selective detection. nih.gov

The separation of the 135 PCDF congeners is a complex chromatographic challenge. nih.gov The specific quantification of this compound relies on achieving adequate separation from other pentachlorodibenzofuran (PeCDF) isomers and other interfering compounds. Research has shown that on certain gas chromatography columns, 1,2,4,8,9-PeCDF can be baseline resolved from other isomers like 1,2,3,6,9-PeCDF. researchgate.net The quantification is performed by monitoring specific ions characteristic of the analyte and comparing their response to that of a labeled internal standard.

Isotope dilution is a critical component of accurate quantification in PCDF analysis. epa.govwell-labs.comnih.gov This technique involves adding a known amount of a stable isotope-labeled analog of the target analyte (e.g., ¹³C-labeled this compound) to the sample before extraction and cleanup. eurofinsus.comthermofisher.com By measuring the ratio of the native analyte to the labeled internal standard in the final extract, analysts can correct for losses that occur during sample preparation and analysis, leading to highly accurate and precise results. epa.gov EPA methods such as 1613 and 8290A mandate the use of isotope dilution for the analysis of PCDDs and PCDFs. epa.govwell-labs.comeurofinsus.com

The choice of the gas chromatographic column is crucial for the successful separation of PCDF isomers. Different stationary phases exhibit varying selectivities towards these compounds.

Column Types: A variety of columns with different polarities have been evaluated for PCDF analysis. researchgate.net Commonly used columns include those with 5% diphenyl/95% dimethylpolysiloxane stationary phases (e.g., DB-5, HP-5MS, Rtx-5MS). researchgate.netresearchgate.net More polar columns, such as those with a DB-225 or SP-2331 stationary phase, can provide different elution patterns and are often used as a confirmation column to resolve co-elutions observed on the primary column. researchgate.net

Optimization: Achieving optimal separation often requires careful optimization of the GC conditions, including temperature programming, carrier gas flow rate, and column length. The goal is to maximize the resolution between the target isomer and any closely eluting interfering compounds. Research has shown that no single column can separate all 17 of the most toxic, 2,3,7,8-substituted PCDD/F isomers from all other co-eluting isomers. researchgate.net Therefore, a combination of columns is often necessary for comprehensive, isomer-specific analysis. researchgate.net For instance, a DB-5 column might be used for initial analysis, with a DB-225 column used for confirmation. researchgate.net

Quality Assurance/Quality Control (QA/QC) in Pentachlorodibenzofuran Analysis

Strict QA/QC protocols are essential to ensure the reliability and accuracy of data generated for PCDF analysis. These measures are integrated into every step of the analytical process, from sample collection to final data reporting.

Key QA/QC elements include:

Method Blanks: Analyzing a clean matrix (e.g., reagent water, purified sand) to check for contamination from glassware, reagents, or the laboratory environment. epa.gov

Spiked Samples: Adding a known amount of the analyte to a sample to assess the accuracy and recovery of the method.

Internal Standards: As discussed, the use of isotope-labeled internal standards is a fundamental QA/QC measure to correct for analytical variability. epa.gov

Calibration Standards: Regularly analyzing calibration standards to ensure the instrument is performing correctly and to generate a calibration curve for quantification.

Ongoing Precision and Recovery (OPR): A blank sample spiked with known quantities of analytes, used to monitor the ongoing performance of the laboratory. eurofinsus.com

By adhering to these rigorous methodologies and quality control practices, analytical laboratories can provide high-quality, defensible data on the presence and concentration of this compound in a variety of complex matrices.

Environmental Occurrence and Congener Profiles of Pentachlorodibenzofurans

Global and Regional Distribution in Environmental Compartments

Atmospheric, Aquatic, Soil, and Sediment Matrices

PCDFs are semi-volatile compounds, allowing them to exist in both gaseous and particle-bound forms in the atmosphere. This facilitates their long-range transport from emission sources. scielo.br Lower chlorinated congeners tend to be more volatile, while higher chlorinated ones are more likely to adsorb to particulate matter. scielo.br As a pentachlorinated furan (B31954), 1,2,4,8,9-PeCDF would exhibit intermediate behavior. Atmospheric deposition, both wet and dry, is a primary mechanism for the transfer of PCDFs from the air to terrestrial and aquatic ecosystems. Studies have noted seasonal trends in air concentrations in some regions, with higher levels in winter, potentially due to lower temperatures and different combustion patterns. nih.gov

Once in aquatic systems, the low water solubility and high lipophilicity ('fat-loving' nature) of PCDFs cause them to partition from the water column and adsorb strongly to organic matter in sediment. dioxin20xx.org Sediments, therefore, act as a major sink and long-term reservoir for these compounds. dioxin20xx.org High correlations have been found between PCDF levels in water and sediment, with congener profiles in the water often mirroring those in the underlying sediment. nih.gov

In soil, PCDFs are persistent and immobile. Their strong binding to soil particles limits leaching into groundwater. Contamination of soil is often linked to atmospheric deposition or direct pollution from sources like the open burning of plastic waste or proximity to industrial facilities and incinerators. nih.govnih.gov Studies around municipal waste incinerators and plastic burning sites have shown significantly elevated PCDF concentrations in the surrounding soil. nih.govnih.gov

Presence in Biota and Food Systems

There is no specific data tracking the presence of 1,2,4,8,9-Pentachlorodibenzofuran in biota or food systems. Research has focused on toxic congeners such as 2,3,4,7,8-PeCDF, which has been detected in various foodstuffs, including chicken and fish. nih.gov

Generally, due to their lipophilicity, PCDFs bioaccumulate in the fatty tissues of organisms. scielo.br This leads to biomagnification, where concentrations increase at higher trophic levels of the food web. For instance, PCDF levels in fish reflect the contamination in their environment and diet. epa.gov Subsequently, fish-eating wildlife and humans are exposed to these compounds. epa.govregulations.gov Temporal trend studies in Sweden have documented the presence of various PCDF congeners in human milk, though concentrations have shown a significant decline over recent decades due to regulatory controls on sources. nih.govresearchgate.net The specific contribution of non-2,3,7,8-substituted congeners like 1,2,4,8,9-PeCDF to the total PCDF body burden is not well characterized.

Isomer-Specific Congener Patterns in Various Environmental Samples

The relative abundance of different PCDF congeners in a sample is known as its congener profile or "fingerprint." This profile can provide valuable clues about the compound's origin and environmental processing.

Spatial and Temporal Trends of Pentachlorodibenzofuran Concentrations

Spatial Trends: PCDF concentrations and profiles vary spatially, depending on proximity to sources. For example, soil samples taken directly around plastic solid waste burning areas show PCDF concentrations over 100 times higher than in surrounding areas. nih.gov In urban environments, airborne PCB concentrations (a related class of compounds) show significant temporal variability but are often widely distributed, suggesting that while sources may be localized, the contaminants become dispersed throughout the city's air. nih.gov Similarly, for PCDFs, a general "background" atmospheric profile is often observed in areas distant from specific sources, typically dominated by more heavily chlorinated congeners. researchgate.net

Temporal Trends: Long-term monitoring has shown a general downward trend in the environmental concentrations of PCDFs in many developed countries. researchgate.net Studies of the Great Lakes atmosphere showed decreasing concentrations of many persistent organic pollutants from 1991-1997, though some congeners at the northernmost site (Lake Superior) showed no significant decrease, possibly due to ongoing atmospheric transport. dss.go.th Likewise, PCDF levels in Swedish human milk samples declined by approximately 5.4% per year between 2002 and 2011, reflecting reduced environmental emissions. nih.govresearchgate.net However, trend analyses for individual PCDF congeners can be complex, as some may be below the limits of detection in more recent samples. researchgate.net

Source Apportionment using Congener Profiles

Different formation processes produce distinct PCDF congener patterns, which can be used to trace contamination back to its source.

Combustion Sources: Municipal solid waste incinerators (MSWIs) are a well-known source of PCDFs. nih.govnih.gov Their emission profiles can be complex but are often characterized by specific ratios of furan congeners.

Industrial Processes: The production of chlorinated chemicals, such as pentachlorophenol (B1679276) (PCP), can create PCDFs as unintended byproducts. Technical-grade PCP has a distinctive profile that is overwhelmingly dominated by octachlorodibenzo-p-dioxin (B131699) (OCDD) but also contains a range of PCDF congeners. dtic.mil Bleached kraft pulp mills were historically a significant source, producing effluents with patterns dominated by tetrachlorinated congeners. dioxin20xx.org

Reservoir Sources: Contaminants can be re-released from environmental "reservoirs." A notable case involved PCDF-contaminated citrus pulp pellets from Brazil, used in European animal feed, which led to a widespread increase of a previously uncommon PCDF pattern in milk and dairy products. scielo.br

By comparing the congener profile in an environmental sample (e.g., soil, air, or sediment) to the known profiles of potential sources using statistical methods like principal component analysis, researchers can often identify the primary contributors to the contamination. nih.govnih.gov However, this analysis is most effective for the more abundant and well-characterized 2,3,7,8-substituted congeners, and the role of minor congeners like 1,2,4,8,9-PeCDF in these profiles is not well-defined.

The following table shows a representative PCDF congener profile from the co-combustion of sewage sludge and coal, illustrating the relative abundance of different homologue groups.

| PCDF Homologue Group | Mass Content Contribution (%) | Toxic Content (I-TEQ) Contribution (%) |

|---|---|---|

| Tetrachlorodibenzofurans (TCDFs) | 17% | N/A |

| Pentachlorodibenzofurans (PeCDFs) | 18% | 39% |

| Hexachlorodibenzofurans (HxCDFs) | 20% | 31% |

| Heptachlorodibenzofurans (HpCDFs) | 20% | N/A |

| Other PCDFs | 25% | 30% |

Data adapted from a 2022 study on PCDD/F formation during co-combustion. aaqr.org Note: The toxic content is dominated by the 2,3,7,8-substituted congeners within each group due to their high Toxic Equivalency Factors (TEFs).

Environmental Remediation and Degradation Strategies for Pentachlorodibenzofurans

Bioremediation Approaches and Microbial Degradation

Bioremediation harnesses the metabolic capabilities of microorganisms to transform or mineralize hazardous compounds into less toxic or non-toxic substances. This approach is considered a cost-effective and environmentally friendly alternative to traditional physical and chemical remediation methods.

The biodegradation of PCDFs is carried out by a diverse range of bacteria and fungi, employing different enzymatic systems depending on the environmental conditions and the degree of chlorination of the PCDF molecule.

Under aerobic conditions, certain bacteria can initiate the degradation of less chlorinated PCDFs. These bacteria often possess powerful dioxygenase enzymes that can attack the aromatic rings of the PCDF structure. For instance, some bacterial strains can co-metabolize PCDFs in the presence of other growth-promoting substrates. While specific studies on 1,2,4,8,9-Pentachlorodibenzofuran are scarce, research on other PCBs suggests that bacteria like Microbacterium paraoxydans can degrade pentachlorobiphenyls, indicating a potential for similar mechanisms to act on pentachlorodibenzofurans. frontiersin.org

Fungi, particularly white-rot fungi, have also demonstrated the ability to degrade a wide range of chlorinated aromatic compounds, including PCDFs. nih.gov These fungi secrete extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which are highly non-specific and can oxidize a broad spectrum of recalcitrant pollutants. nih.gov The degradation pathway often involves the initial oxidation of the PCDF molecule, leading to ring cleavage and subsequent breakdown. nih.gov

Table 1: Microbial Genera Involved in the Degradation of Chlorinated Aromatic Compounds Please note: This table includes microorganisms known to degrade related compounds like PCBs and other chlorinated phenols, as specific data for this compound is limited.

| Microorganism Type | Genus | Degradation Capability |

| Bacteria | Microbacterium | Degradation of pentachlorobiphenyls frontiersin.org |

| Bacteria | Pseudomonas | Degradation of p-nitrophenol nih.gov |

| Bacteria | Acinetobacter | Degradation of p-nitrophenol nih.gov |

| Fungi | Phanerochaete | Degradation of chlorinated aromatic compounds nih.gov |

| Fungi | Phlebia | Degradation of polycyclic aromatic hydrocarbons nih.gov |

Under anaerobic conditions, a key degradation pathway for highly chlorinated compounds like pentachlorodibenzofurans is reductive dechlorination. This process involves the sequential removal of chlorine atoms from the PCDF molecule, which is replaced by a hydrogen atom. regenesis.com This typically results in the formation of less chlorinated and often less toxic dibenzofuran (B1670420) congeners. regenesis.com

This process is mediated by specific anaerobic bacteria that can use chlorinated compounds as electron acceptors in their respiratory process. While the specific pathways for this compound have not been extensively studied, research on other chlorinated compounds like pentachlorophenol (B1679276) has shown that a consortium of anaerobic microorganisms can achieve complete dechlorination. nih.govnih.gov The efficiency of reductive dechlorination can be influenced by factors such as temperature and the presence of suitable electron donors. nih.gov Theoretical studies on chlorobenzenes and chloroanilines suggest that the position of chlorine removal can be predicted based on the electronic properties of the molecule. ucdavis.edu

To enhance the bioremediation of PCDF-contaminated sites, two main strategies are often employed: biostimulation and bioaugmentation. medcraveonline.comrsc.org

Biostimulation involves modifying the environment to stimulate the growth and activity of indigenous microorganisms capable of degrading the target contaminants. medcraveonline.comrsc.orgmdpi.com This can be achieved by adding nutrients (such as nitrogen and phosphorus), electron acceptors (like oxygen), or electron donors. rsc.orgmdpi.com The goal is to create optimal conditions for the native degrading populations to thrive and carry out the degradation process more effectively. medcraveonline.com

Bioaugmentation , on the other hand, involves the introduction of specific, pre-selected microorganisms with known degradative capabilities to a contaminated site. medcraveonline.comrsc.orgmdpi.com This approach is particularly useful when the indigenous microbial population lacks the necessary enzymes to degrade the contaminants or when their numbers are too low for effective remediation. mdpi.comnih.gov The introduced microorganisms can be either naturally occurring strains isolated from other contaminated sites or genetically engineered organisms. Combining biostimulation with bioaugmentation can often lead to more efficient and complete degradation of the target pollutants. researchgate.net

Photodegradation for Environmental Decontamination

Photodegradation, or photolysis, is a process where light energy drives the breakdown of chemical compounds. It is a significant natural attenuation mechanism for many organic pollutants in the environment, including PCDFs.

The rate of photodegradation of pentachlorodibenzofurans in the environment is influenced by a variety of factors:

Light Intensity and Wavelength: The energy of light is inversely proportional to its wavelength. Shorter wavelengths of ultraviolet (UV) light carry more energy and are generally more effective at breaking the chemical bonds in PCDF molecules. The rate of photodegradation often increases with increasing light intensity. mdpi.comias.ac.in

Presence of Photosensitizers: In natural waters, the presence of dissolved organic matter, such as humic and fulvic acids, can act as photosensitizers. lidsen.com These substances can absorb light and transfer the energy to the PCDF molecules, accelerating their degradation. This is why the photodegradation of some PCDF congeners is significantly faster in natural water compared to distilled water. lidsen.com

pH: The pH of the surrounding medium can influence the photodegradation rate of some organic pollutants, although specific data for this compound is not readily available.

Oxygen Levels: The presence of oxygen can affect the photodegradation pathway and efficiency. researchgate.net

Table 2: Factors Influencing Photodegradation of Organic Pollutants Note: This table presents general factors affecting photodegradation, as specific quantitative data for this compound is limited.

| Environmental Factor | Influence on Photodegradation Rate |

| Light Intensity | Generally, a higher intensity leads to a faster degradation rate. mdpi.com |

| Wavelength | Shorter UV wavelengths are typically more effective. researchgate.net |

| Photosensitizers | Substances like humic acids in natural water can accelerate degradation. lidsen.com |

| Oxygen | Can either enhance or inhibit photodegradation depending on the specific reaction pathways. researchgate.net |

The photodegradation of PCDFs primarily proceeds through reductive dechlorination, where chlorine atoms are sequentially removed from the dibenzofuran structure. This leads to the formation of less chlorinated dibenzofurans. For example, the photolysis of a pentachlorodibenzofuran would be expected to produce various tetrachlorodibenzofuran isomers, which can then be further degraded to trichlorodibenzofurans and so on.

Studies on other pentachlorophenols have shown that photodegradation can also lead to the formation of other products, including less-chlorinated phenols and hydroxylated compounds. In some cases, dimerization can occur, leading to the formation of more complex molecules like polychlorinated biphenylethers and even polychlorinated dibenzo-p-dioxins, although these are typically minor products. The specific photodegradation products of this compound have not been definitively identified in the available literature.

Regulatory Science and Scientific Frameworks for Dioxin Like Compounds

The Toxic Equivalency Factor (TEF) Concept and its Scientific Application

The Toxic Equivalency Factor (TEF) is a tool used in toxicology to compare the toxicity of different dioxin-like compounds to a reference compound, which is typically 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). numberanalytics.com TCDD is considered the most toxic of the dioxin-like compounds and is assigned a TEF of 1.0. wikipedia.org The TEF for other dioxin-like compounds is a dimensionless value that represents its relative toxicity compared to TCDD. numberanalytics.com

The TEF approach is based on the assumption that the toxic effects of all dioxin-like compounds are mediated through the same mechanism of action, which is binding to the aryl hydrocarbon receptor (AhR). wikipedia.org This assumption of additivity has been supported by numerous in vivo studies of mixtures. nih.gov

The development of TEFs involves a rigorous process of expert scientific judgment, utilizing all available data and considering the uncertainties. ornl.gov The World Health Organization (WHO) has played a key role in establishing consensus TEF values through expert consultations. nih.govornl.gov These values are periodically re-evaluated as new scientific data becomes available. nih.govwho.int

Evolution and Limitations of TEF Values for Pentachlorodibenzofurans

The Toxic Equivalency Factor (TEF) values for pentachlorodibenzofurans, including 1,2,4,8,9-pentachlorodibenzofuran, have undergone revisions over time as our understanding of their toxicity has evolved. The TEF concept itself dates back to the 1980s, with the U.S. Environmental Protection Agency (EPA) adopting an international TEF scheme in 1989 for risk assessment of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). ornl.gov

Initially, TEFs were assigned in increments such as 0.01, 0.05, and 0.1. nih.gov However, a 2005 World Health Organization (WHO) expert consultation decided to use half order of magnitude increments on a logarithmic scale (e.g., 0.03, 0.1, 0.3). nih.govnih.gov This change was based on a re-evaluation process that utilized a comprehensive database of relative effect potency (REP) values and expert judgment. nih.gov For instance, the TEF for 2,3,4,7,8-pentachlorodibenzofuran (B44125) (PeCDF) was changed from 0.5 to 0.3 during this re-evaluation. nih.govornl.gov

A significant limitation of the TEF approach is that the values are primarily derived from oral intake studies. wikipedia.org This makes their application to assess risks from abiotic matrices like soil, sediment, and water problematic, as the bioavailability and toxicokinetics can differ significantly through other exposure routes. nih.gov The WHO has expressed concern about the direct application of the TEF/TEQ approach to such matrices for human risk assessment. nih.gov

Furthermore, there is inherent uncertainty in TEF values, which are typically central values within a distribution of experimental data. nih.gov The assignment of TEFs often tends towards the higher end of the relative potency distribution to be health-protective. nih.gov The complexity and variability of biological responses to different congeners also contribute to the limitations of a single TEF value.

Research on Consensus Toxicity Factors (CTFs) and their Implications

Recent research has introduced the concept of Consensus Toxicity Factors (CTFs) as a novel approach to establish toxicity factors for dioxin-like compounds (DLCs). nih.gov This method aims to provide a more robust and data-driven alternative to the traditional expert-driven assignment of Toxic Equivalency Factors (TEFs). researchgate.net

The CTF approach involves screening a range of DLCs in a battery of in vitro bioassays that measure aryl hydrocarbon receptor (AhR)-related responses in both human and rodent cells. nih.govresearchgate.net For each compound and bioassay, a relative effect potency (REP) value is calculated in comparison to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). nih.gov These REP values are then analyzed using principal component analysis (PCA) to establish a ranking of the compounds and determine the numerical differences between them, which forms the basis for the CTFs. researchgate.netamazonaws.com

A key finding from CTF research is the significant deviation observed for some polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) from the established WHO-TEF values. nih.govresearchgate.net For example, human CTFs for compounds like 2,3,4,7,8-pentachlorodibenzofuran and 1,2,3,4,7,8-hexachlorodibenzofuran (B44130) were found to be up to ten times greater than their corresponding WHO-TEF values. nih.govresearchgate.net

Furthermore, by using quantitative structure-activity relationship (QSAR) models, CTFs can be predicted for untested compounds. nih.gov This modeling suggested that the WHO-TEF value for 1,2,3,7,8-pentachlorodibenzofuran (B131792) might be underestimated by an order of magnitude for both human and rodent models. nih.gov These findings imply that the risk associated with certain DLCs could be greater than previously estimated using the current TEF system. The CTF approach, therefore, presents a powerful tool for refining the risk assessment of DLCs by integrating extensive in vitro data. nih.gov

Scientific Basis for Environmental Exposure Assessment Models

Environmental exposure assessment models for dioxin-like compounds, including this compound, are founded on a scientific framework that integrates empirical data and mathematical modeling to estimate human and ecological exposure. These models are crucial for risk assessment, especially for populations near contaminated sites where exposure can occur through various pathways such as ingestion of local food, inhalation of particles, and dermal contact with soil. researchgate.net

The core of these models lies in understanding the fate and transport of these persistent organic pollutants (POPs) in the environment. researchgate.net Dioxin-like compounds are known for their slow elimination in the environment and their tendency to bioaccumulate in fatty tissues, leading to biomagnification through the food web. researchgate.net Multimedia models like CalTOX are used to simulate the movement and transformation of these compounds through different environmental compartments, including air, water, soil, and biota. researchgate.net

The scientific basis for these models also relies on the Toxic Equivalency (TEQ) concept, which allows the complex mixture of dioxins and furans to be evaluated as a single entity in terms of its toxicity, equivalent to that of 2,3,7,8-TCDD. taylorandfrancis.com This simplification is essential for practical risk assessment. taylorandfrancis.com The models incorporate various processes such as deposition, erosion, and movement through surface and groundwater to predict concentrations in different environmental media. researchgate.net

Empirical Measurements for Model Parameterization

Empirical measurements are fundamental to the parameterization of environmental exposure assessment models for dioxin-like compounds. These measurements provide the real-world data necessary to define the variables and constants within the models, ensuring they accurately reflect the behavior of these compounds in the environment. nih.gov

One critical set of empirical data comes from the analysis of dioxin concentrations in various environmental media. This includes measurements in soil, sediment, air, and water, which are used to establish baseline contamination levels and to validate the transport and fate predictions of the models. researchgate.net For instance, studies have measured dioxin levels in the air of ceramic art studios and on surfaces to estimate potential exposure. epa.gov

Another key area of empirical measurement is the determination of physicochemical properties of the compounds, such as their solubility, vapor pressure, and partition coefficients. These properties govern how a compound moves between different environmental compartments (e.g., from water to fish). researchgate.net

Furthermore, toxicokinetic data from in vivo and in vitro studies are used to parameterize the models' biological components. This includes data on absorption, distribution, metabolism, and excretion of specific congeners in different species. usask.ca These empirical measurements are essential for building robust and reliable exposure models that can be used for risk assessment and regulatory decision-making.

Toxicokinetic Modeling and Dispositional Differences

Toxicokinetic (TK) modeling plays a crucial role in understanding the fate of this compound and other dioxin-like compounds within an organism. nih.gov Unlike pharmacokinetics, which focuses on the disposition of drugs, toxicokinetics specifically examines the absorption, distribution, metabolism, and excretion of substances at exposure levels that may cause toxicity. nih.gov Physiologically based toxicokinetic (PBPK) models are particularly valuable as they can simulate the concentration of these highly lipophilic compounds in the lipids of various tissues. nih.govgrafiati.com

A key aspect of toxicokinetic modeling for dioxins is accounting for their persistence and bioaccumulation. researchgate.net These models often incorporate factors such as body burden-dependent elimination half-lives and the induction of metabolic enzymes like CYP1A2, which significantly influences the distribution of dioxins in the body. nih.gov

Significant dispositional differences exist between species, which presents a major challenge in extrapolating data from animal models to humans. nih.gov These differences can arise from variations in metabolic pathways, protein binding, and tissue sensitivities. nih.gov For example, the toxicokinetics of a compound can be influenced by the relative speeds of different metabolic pathways, which can vary between species and even between individuals within a species. nih.gov

Furthermore, the route of exposure can lead to different toxicokinetic profiles. wikipedia.org The uncertainty in these models can be substantial, arising from the model structure itself, the data used for parameter estimation, and the methods for handling missing data. nih.gov Despite these challenges, toxicokinetic models are indispensable tools for estimating internal doses and for interpreting biomonitoring data in the context of risk assessment. nih.govnih.gov

Future Directions and Emerging Research Areas for 1,2,4,8,9 Pentachlorodibenzofuran

Advanced Mechanistic Studies of AhR and Non-AhR Mediated Responses

The aryl hydrocarbon receptor (AHR) is a key transcription factor involved in mediating the toxic effects of many dioxin-like compounds. nih.gov While the AHR-mediated pathway is a primary focus, the potential for non-AHR mediated responses is an area of growing interest.

Future research will likely focus on:

Elucidating the complete picture of AHR signaling: While it's known that xenobiotics can activate the AHR, leading to a feedback loop that limits its own activity, there are still questions about how this receptor is activated by endogenous ligands and other ligand-independent mechanisms. nih.gov Studies using AHR-deficient mice have been instrumental in confirming that many of the toxic effects of dioxins are indeed mediated by the AHR. nih.gov

Investigating non-AHR mediated pathways: There is a need to explore whether 1,2,4,8,9-PeCDF can elicit biological responses independent of the AHR. This could involve identifying novel cellular targets and signaling cascades.

Understanding the role of the AHR repressor (AHRR): The AHRR protein plays a crucial role in regulating AHR activity. nih.gov Further research is needed to understand the complex interplay between the AHR and AHRR in different cell types and tissues, which could be a key determinant in the pathological outcomes of exposure. nih.gov

Development of Novel and Sustainable Remediation Technologies

The persistent nature of pentachlorodibenzofurans (PeCDFs) in the environment necessitates the development of effective and environmentally friendly remediation methods.

Emerging areas of research include:

Bioremediation: This approach utilizes microorganisms to break down hazardous substances into less toxic or non-toxic compounds. nih.gov Research is ongoing to identify and engineer microbes with enhanced capabilities for degrading PeCDFs. nih.govresearchgate.net

Phytoremediation: This technology uses plants to remove, degrade, or contain environmental contaminants. Research into identifying plant species that can effectively take up and metabolize PeCDFs is a promising avenue.

Advanced Oxidation Processes: These technologies involve the generation of highly reactive species, such as hydroxyl radicals, to destroy persistent organic pollutants. Further development and optimization of these processes for soil and water treatment are needed.

Sustainable Remediation Technologies: There is a growing emphasis on developing remediation strategies that are not only effective but also have a minimal environmental footprint. novapublishers.com This includes considering the entire life cycle of the remediation process, from the materials used to the energy consumed.

Integration of Omics Technologies in Environmental Contaminant Research

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer a powerful toolkit for understanding the complex biological responses to environmental contaminants like 1,2,4,8,9-PeCDF. mdpi.com

Key future applications of omics in this field include:

Identifying Biomarkers of Exposure and Effect: Omics can help identify specific molecular signatures (e.g., changes in gene expression, protein levels, or metabolite profiles) that indicate exposure to PeCDFs and predict potential adverse health outcomes. nih.gov

Unraveling Mechanisms of Toxicity: By providing a global view of cellular processes, omics can help to elucidate the detailed molecular pathways that are disrupted by 1,2,4,8,9-PeCDF. researchgate.netnih.gov

Supporting Risk Assessment: Omics data can provide crucial information for improving chemical risk assessments by offering a more mechanistic understanding of toxicity. mdpi.comnih.gov

Monitoring Bioremediation Efficacy: Omics can be used to monitor the activity of microbial communities during bioremediation, helping to optimize the process and ensure its effectiveness. nih.govosti.gov

The integration of these different omics approaches, often referred to as "multi-omics," is expected to provide a more holistic understanding of the interactions between environmental contaminants and biological systems. researchgate.net

Refinement of Analytical Methodologies for Ultra-Trace Level and Isomer-Specific Detection

Accurate and sensitive detection of specific isomers of PeCDFs, such as 1,2,4,8,9-PeCDF, at very low concentrations is crucial for environmental monitoring and risk assessment.

Future research in this area will likely focus on:

Improving Sensitivity and Selectivity: Developing new analytical techniques and refining existing ones, such as high-resolution gas chromatography/mass spectrometry (HRGC/MS), to achieve even lower detection limits.

Isomer-Specific Analysis: Enhancing the ability to separate and quantify individual PeCDF isomers, as their toxicity can vary significantly. For instance, 2,3,4,7,8-pentachlorodibenzofuran (B44125) has been shown to be a more potent inducer of certain enzymes than 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) in some biological systems. nih.gov

Developing Portable and Rapid Detection Methods: Creating new tools for on-site, real-time monitoring of PeCDFs in various environmental matrices.

Matrix Effects: Addressing the challenges associated with analyzing complex environmental samples (e.g., soil, sediment, biological tissues) where other compounds can interfere with the detection of target analytes.

Global Monitoring Networks and Data Harmonization for Pentachlorodibenzofurans

The global distribution of persistent organic pollutants (POPs) like PeCDFs necessitates international cooperation in monitoring and data sharing.

Key priorities for the future include:

Expanding Global Monitoring Programs: Strengthening and expanding existing monitoring networks to provide a more comprehensive picture of PeCDF levels and trends in different regions of the world.

Data Harmonization and Sharing: Developing standardized protocols for sampling, analysis, and data reporting to ensure that data from different laboratories and countries are comparable. This will facilitate more robust global risk assessments.

Integrating Data from Different Sources: Combining data from environmental monitoring with information on sources, transport pathways, and human and ecological exposure to create more comprehensive models of PeCDF fate and effects.

Capacity Building: Providing training and resources to developing countries to enhance their ability to monitor and manage POPs.